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Compound of Interest

Compound Name:
4-Isoxazol-5-yl-4-methylpiperidine

hydrochloride

CAS No.: 2108139-04-2

Cat. No.: B1413327

Get Quote

Executive Summary: The Privileged Scaffold
The piperidine ring (azacyclohexane) is arguably the most dominant nitrogenous heterocycle in

modern pharmacopoeia. Analysis of FDA-approved small molecules reveals that the piperidine

core appears in over 20 distinct therapeutic classes, ranging from analgesics (Fentanyl) to

kinase inhibitors (Palbociclib) and antihistamines (Loratadine).

Its status as a "privileged scaffold" stems from three physicochemical pillars:

Basicity (pKa ~11): At physiological pH (7.4), the nitrogen is protonated, facilitating critical

ionic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., Asp147

in the

-opioid receptor).
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Conformational Defined Space: The chair conformation allows for predictable vector

positioning of substituents at the C3 and C4 positions, enabling precise probing of

hydrophobic pockets.

Metabolic Tunability: The ring is susceptible to predictable oxidation (CYP450-mediated

-carbon hydroxylation), which can be modulated via fluorination or steric blocking.

Structural Foundations & Conformational Analysis
To rationally design piperidine-based drugs, one must master its conformational dynamics.

The Chair Preference: Like cyclohexane, piperidine exists predominantly in a chair

conformation.

The N-Substituent: The lone pair on nitrogen prefers the equatorial position to minimize 1,3-

diaxial interactions, though protonation "freezes" this inversion.

A-Values: Substituents at C2, C3, and C4 follow standard A-value energetics.

Critical Insight: In 4-substituted piperidines (e.g., opioids), the bulky aryl group almost

exclusively occupies the equatorial position to avoid a ~5-6 kcal/mol steric penalty. This

positions the aryl group to engage in

-stacking interactions within the receptor.

Therapeutic Domain I: CNS Modulation (The
Classical Domain)
The most historic and extensive application of substituted piperidines lies in the Central

Nervous System (CNS), particularly targeting G-Protein Coupled Receptors (GPCRs).

Opioid Receptor Ligands (Mu-Agonists)
The 4-anilidopiperidine class (Fentanyl family) represents the gold standard for potency.

Mechanism: The protonated piperidine nitrogen forms a salt bridge with Asp147 (TM3) of the
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-opioid receptor (MOR). The 4-phenyl ring engages the hydrophobic pocket formed by
Trp293 (TM6).

SAR Insight: Substituents on the piperidine nitrogen (N-phenethyl in fentanyl) extend into an

accessory hydrophobic pocket, increasing potency by 100-fold compared to N-methyl

analogs (Meperidine).

Acetylcholinesterase (AChE) Inhibitors
Donepezil (Aricept) utilizes a piperidine ring to bridge the catalytic anionic site (CAS) and the

peripheral anionic site (PAS) of the AChE enzyme.

Structural Logic: The piperidine acts as a flexible linker that positions the benzyl group to

stack against Trp84 in the CAS, while the dimethoxy-indanone moiety binds to the PAS.

Visualization: Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the downstream effects of piperidine-based agonist binding to

the MOR.
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Caption: Signal transduction cascade initiated by piperidine-based agonists at the Mu-Opioid

Receptor.

Therapeutic Domain II: Oncology & Kinase
Inhibition[1][2]
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In modern oncology, the piperidine ring often serves as a solvent-exposed solubilizing group

rather than the primary pharmacophore.

ALK and CDK Inhibitors
In drugs like Ceritinib (ALK inhibitor) and Palbociclib (CDK4/6 inhibitor), the piperidine ring

protrudes from the ATP-binding pocket towards the solvent interface.

Function:

Solubility: The basic amine improves aqueous solubility of the lipophilic kinase core.

Selectivity: The piperidine ring can form hydrogen bonds with residues at the rim of the

ATP pocket (e.g., the "gatekeeper" residue), distinguishing between homologous kinases.

SAR Data: Piperidine Substitution in Kinase Inhibitors
The following table summarizes how piperidine substitution patterns affect potency (IC50) in a

representative ALK inhibitor series (derived from J. Med. Chem. data).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413327?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID
Piperidine
Substitution
(R)

ALK IC50 (nM)
Cellular
Potency (nM)

Notes

A-01
Unsubstituted

(H)
120 450

Baseline activity;

poor solubility.

A-02
4-Methyl

(Equatorial)
85 310

Slight steric

clash improved

fit.

A-03
4-Piperidinyl

(Bipiperidine)
12 45

Optimal. Extends

into solvent; H-

bond donor.

A-04 4-Hydroxy 210 >1000

Polar penalty;

desolvation cost

too high.

A-05 3-Fluoro (Axial) 15 50

Fluorine effect;

lowers pKa,

improves

permeability.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Pd-Catalyzed C(sp3)-H Arylation of
Piperidines
Objective: Late-stage functionalization of the piperidine C3 position without de novo synthesis.

This protocol utilizes a directing group (DG) strategy to overcome the innate inertness of

C-H bonds.

Mechanism: Pd(II) coordinates to a bidentate directing group (e.g., 8-aminoquinoline amide) on

the piperidine nitrogen, forming a strained 5-membered palladacycle that activates the C3-H

bond.

Materials:
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Substrate: N-(quinolin-8-yl)piperidine-1-carboxamide (1.0 equiv)

Aryl Iodide (Ar-I): 1.5 equiv

Catalyst: Pd(OAc)2 (10 mol%)

Ligand: Triphenylarsine (AsPh3) (20 mol%) - Crucial for stabilizing high-valent Pd.

Base: Ag2CO3 (2.0 equiv) - Acts as halide scavenger and oxidant.

Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

Setup: In a glovebox, charge a 15 mL pressure tube with Pd(OAc)2, AsPh3, Ag2CO3, and

the piperidine substrate.

Addition: Add the Aryl Iodide and t-Amyl alcohol. Seal the tube with a Teflon cap.

Reaction: Heat the block to 110°C for 18 hours. The silver salt will turn the suspension

dark/black.

Workup (Self-Validation):

Cool to room temperature.[1] Filter through a Celite pad (elute with DCM).

TLC Check: The product will be significantly less polar than the starting material due to the

aryl addition. If SM remains, the catalyst likely "died" (turned to Pd black) before

completion; check oxygen exclusion.

Purification: Flash chromatography (Hexane/EtOAc gradient).

Removal of DG: Treat the purified product with NaOH/EtOH at reflux to cleave the quinoline

auxiliary, yielding the free 3-aryl piperidine.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase
Assay
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Objective: Determine the IC50 of a piperidine derivative against ALK kinase.

Principle: Energy transfer occurs between a Europium-labeled anti-phosphotyrosine antibody

(Donor) and an APC-labeled peptide substrate (Acceptor) only when the substrate is

phosphorylated. Inhibitors decrease the FRET signal.

Methodology:

Plating: Dispense 5 µL of test compound (in 2% DMSO) into a 384-well white low-volume

plate.

Enzyme Mix: Add 5 µL of ALK Enzyme (0.5 nM final) + Peptide Substrate (Biotin-Poly-GT).

Incubate 15 min.

ATP Start: Add 5 µL of ATP (at Km concentration, typically 10-50 µM) to initiate the reaction.

Reaction: Incubate at 25°C for 60 minutes.

Detection: Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA). The EDTA

stops the kinase reaction.

Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to

derive IC50.

Synthetic Workflow Visualization
The following diagram outlines the catalytic cycle for the C-H arylation protocol described

above.
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Click to download full resolution via product page

Caption: Catalytic cycle for Pd(II)-catalyzed C(sp3)-H arylation of piperidines via a directing

group.

Future Perspectives
The next frontier for piperidines involves Covalent Inhibitors and PROTACs.

Covalent: Attaching acrylamides to the piperidine nitrogen (e.g., Sotorasib analogs) allows

for irreversible binding to cysteines.

PROTACs: Piperidines (specifically Cereblon ligands like Pomalidomide, which contains a

piperidine-dione) are essential "warheads" for recruiting E3 ligases to degrade target

proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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